molecular formula C14H13FN2O B11767794 3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile

3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile

Katalognummer: B11767794
Molekulargewicht: 244.26 g/mol
InChI-Schlüssel: CAAPYAOWGIHOQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-4-(6-oxo-5-azaspiro[25]oct-5-yl)benzonitrile is a complex organic compound characterized by its unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(6-oxo-5-azaspiro[25]oct-5-yl)benzonitrile typically involves a multi-step processThe reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and application .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile is unique due to its specific combination of functional groups and spirocyclic structure.

Eigenschaften

Molekularformel

C14H13FN2O

Molekulargewicht

244.26 g/mol

IUPAC-Name

3-fluoro-4-(6-oxo-5-azaspiro[2.5]octan-5-yl)benzonitrile

InChI

InChI=1S/C14H13FN2O/c15-11-7-10(8-16)1-2-12(11)17-9-14(5-6-14)4-3-13(17)18/h1-2,7H,3-6,9H2

InChI-Schlüssel

CAAPYAOWGIHOQW-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CC2)CN(C1=O)C3=C(C=C(C=C3)C#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.